Casein - 9000-71-9

Casein

Catalog Number: EVT-506111
CAS Number: 9000-71-9
Molecular Formula: C81H125N22O39P
Molecular Weight: 2061.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Rennet Coagulation: Chymosin, a protease enzyme found in rennet, specifically cleaves κ-casein, destabilizing the micelles and initiating milk coagulation, a fundamental process in cheesemaking. [, , ]
  • Acid Coagulation: Casein micelles aggregate at their isoelectric point (pH 4.6), forming a gel. This process is utilized in the production of acid-coagulated cheeses and casein products. [, , , ]
  • Phosphorylation: Casein's phosphate groups play a crucial role in binding calcium phosphate and are involved in various biological processes. [, ]
  • Maillard Reaction: Casein, like other proteins, undergoes the Maillard reaction when heated in the presence of reducing sugars. [] This reaction impacts its functional properties and can lead to the formation of advanced glycation end products (AGEs). []
  • Cross-linking: Enzymes like transglutaminase can induce cross-linking between casein molecules, influencing gelation properties. [, ]

αS1-Casein

Compound Description: αS1-Casein is the most abundant protein in bovine milk casein, accounting for approximately 38% of the total casein content. [] It is characterized by its high proline content and plays a crucial role in the structure and stability of casein micelles. [] αS1-Casein is also known to be highly susceptible to hydrolysis by proteolytic enzymes, such as plasmin and chymosin, leading to the formation of various peptides. [] These peptides have been investigated for their potential bioactivities, including antimicrobial and antihypertensive properties. []

Relevance: αS1-Casein is a major component of casein, the target compound, and contributes significantly to its overall properties. Both αS1-casein and casein are rich sources of essential amino acids and are extensively studied for their nutritional and functional properties in food science. []

β-Casein

Compound Description: β-Casein is the second most abundant protein in bovine milk casein, comprising approximately 35-40% of the total casein fraction. [] It is known for its amphiphilic nature, with a hydrophobic N-terminal region and a hydrophilic C-terminal region. [] β-Casein is involved in calcium binding and plays a role in the formation and stability of casein micelles. Similar to αS1-casein, β-Casein is susceptible to hydrolysis by enzymes like plasmin, leading to the generation of bioactive peptides. []

Relevance: β-Casein is another major component of casein, the target compound. The properties of β-casein, such as its amphiphilic nature and susceptibility to enzymatic hydrolysis, contribute to the overall functionality of casein in various food applications. []

κ-Casein

Compound Description: κ-Casein is a unique casein protein that plays a crucial role in stabilizing casein micelles. [] Unlike αS1- and β-casein, κ-casein is glycosylated and does not participate in calcium-induced precipitation. [] It forms a protective layer around casein micelles, preventing their aggregation and maintaining the stability of milk. κ-Casein is also a substrate for the enzyme chymosin, which cleaves it to initiate milk coagulation during cheesemaking. [, ]

Relevance: κ-Casein is an essential component of casein, the target compound. It is directly responsible for the stability of casein micelles in milk and plays a critical role in the cheesemaking process. [, ]

Relevance: While structurally different from casein, β-lactoglobulin significantly influences casein's behavior in milk, particularly during heat treatment. Its interaction with κ-casein can affect the stability and functional properties of casein-based products. [, ]

Whey Protein

Compound Description: Whey protein refers to a group of globular proteins that remain soluble after casein precipitation during milk coagulation. [] It is a rich source of essential amino acids and contains various bioactive components, including immunoglobulins, lactoferrin, and growth factors. [] Whey protein is commonly used in food formulations and dietary supplements due to its nutritional value and potential health benefits.

Relevance: Whey protein is a distinct milk protein fraction from casein, the target compound. While casein forms the primary component of milk curd, whey protein remains in the liquid whey portion. [] Both are valuable milk protein sources with different compositions and functional properties. []

Sodium Dodecyl Sulfate (SDS)

Compound Description: Sodium dodecyl sulfate (SDS) is an anionic surfactant commonly used in biochemical research. [] It denatures proteins by disrupting their non-covalent interactions, leading to their unfolding and exposing hydrophobic regions. [] In the context of casein research, SDS has been used to investigate the structure and stability of casein micelles. []

Relevance: SDS is not structurally related to casein, but its use as a surfactant allows for the investigation of casein's structural properties and behavior in solution. []

Cetyltrimethylammonium Bromide (CTAB)

Compound Description: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant known to interact with negatively charged molecules like proteins. [] In the context of casein research, CTAB has been utilized to study its interaction with casein micelles. [] CTAB's positive charge interacts with negatively charged casein micelles, potentially influencing their structure and stability. []

Relevance: While CTAB is not a component of casein, it is used as a tool to study casein's interactions with charged molecules and its potential impact on casein micelle structure and properties. []

Triton X-100

Compound Description: Triton X-100 is a nonionic surfactant widely used to solubilize membrane proteins and lipids. [] In the context of casein research, Triton X-100 has been employed to investigate its effect on casein micelle size and structure. []

Relevance: Triton X-100 is not structurally related to casein, but its application as a surfactant helps in studying the stability and structural changes of casein micelles in solution. []

Overview

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid is a complex organic compound with multiple functional groups, indicating potential biological activity. This compound is classified under amino acids and derivatives due to its structure, which includes several amino and carboxylic acid functionalities.

Synthesis Analysis

The synthesis of this compound involves multiple steps that typically include the following methods:

  1. Condensation Reactions: The formation of various amine linkages likely occurs through condensation reactions between amino acids and other reactive intermediates.
  2. Functional Group Modifications: Introduction of hydroxyl, carboxylic acid, and phosphono groups may involve specific reagents such as phosphoric acid derivatives or carboxylic acid chlorides.
  3. Protecting Group Strategies: Given the presence of multiple functional groups, protecting groups may be employed during synthesis to prevent undesired reactions.

Technical details regarding specific reagents and conditions for each step would require access to proprietary synthetic methodologies or specialized literature.

Molecular Structure Analysis

The molecular structure of this compound is intricate, featuring a long chain of amino acids and various functional groups. Key structural data includes:

  • Molecular Formula: The complete molecular formula is complex due to the numerous components.
  • Molecular Weight: This is expected to be high due to the extensive number of atoms involved in the structure.

The compound's stereochemistry and conformation would require advanced computational modeling or X-ray crystallography for precise determination.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups:

  1. Acid-base Reactions: The carboxylic acid groups can donate protons, while amine groups can accept protons.
  2. Nucleophilic Substitution: The presence of amino groups allows for nucleophilic attacks on electrophiles.
  3. Coupling Reactions: The compound may engage in coupling reactions with other biomolecules or synthetic intermediates.

Technical details on specific reaction conditions and mechanisms would need further exploration in specialized literature.

Mechanism of Action

The mechanism of action for this compound is likely multifaceted due to its complex structure. Potential processes include:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways due to its structural similarity to natural substrates.
  2. Receptor Binding: The various functional groups could allow it to bind to biological receptors, influencing signaling pathways.

Data supporting these mechanisms would typically come from pharmacological studies or computational docking analyses.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl and carboxylic acid groups.
  • Stability: Stability might be influenced by pH and temperature; detailed studies would be required for comprehensive data.

Relevant analyses could include spectroscopic methods (NMR, IR) and thermal analysis (TGA, DSC) to characterize the compound's properties further.

Applications

This compound has potential scientific uses in various fields:

  1. Pharmaceuticals: Due to its complex structure, it may serve as a lead compound for drug development targeting specific diseases.
  2. Biotechnology: Its ability to interact with proteins could make it useful in bioconjugation or as a biochemical probe.
  3. Research: It can be utilized in studies involving enzyme kinetics or receptor-ligand interactions due to its diverse functional groups.

Further exploration into these applications would benefit from empirical studies and clinical trials to validate efficacy and safety.

Properties

CAS Number

9000-71-9

Product Name

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid

Molecular Formula

C81H125N22O39P

Molecular Weight

2061.98

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)

InChI Key

BECPQYXYKAMYBN-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O

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